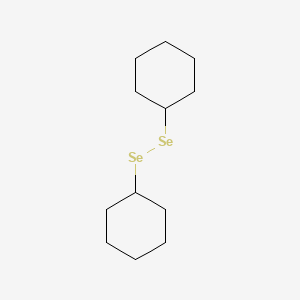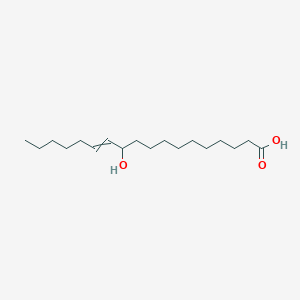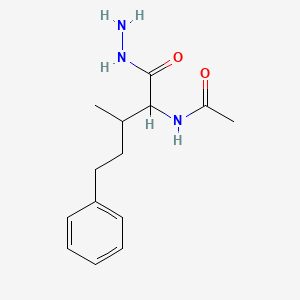
(Cyclohexyldiselanyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohexyldiselanyl)cyclohexane is an organoselenium compound characterized by the presence of two cyclohexane rings connected through a diselanyl (Se-Se) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexyldiselanyl)cyclohexane typically involves the reaction of cyclohexyl lithium with selenium powder, followed by the coupling of the resulting cyclohexyldiselenide with another equivalent of cyclohexyl lithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, controlled addition of reagents, and purification steps to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclohexyldiselanyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The diselanyl linkage can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can break the Se-Se bond, leading to the formation of cyclohexylselenol.
Substitution: The selenium atoms can be substituted by other nucleophiles, such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Cyclohexylselenoxide or cyclohexylselenone.
Reduction: Cyclohexylselenol.
Substitution: Cyclohexyl halides or thiols, depending on the nucleophile used.
Applications De Recherche Scientifique
(Cyclohexyldiselanyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the potential use of selenium-containing compounds in cancer therapy and as antioxidants.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
Mécanisme D'action
The mechanism of action of (Cyclohexyldiselanyl)cyclohexane involves the interaction of the selenium atoms with various molecular targets. Selenium can form strong bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, selenium compounds can generate reactive oxygen species (ROS) under certain conditions, which can lead to oxidative stress and cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Cyclohexylselenol: Contains a single selenium atom bonded to a cyclohexane ring.
Cyclohexylselenone: An oxidized form of cyclohexylselenol with a double-bonded oxygen.
Cyclohexylselenide: Similar to (Cyclohexyldiselanyl)cyclohexane but with a single selenium atom linking the cyclohexane rings.
Uniqueness: this compound is unique due to its diselanyl linkage, which imparts distinct chemical reactivity and potential applications compared to compounds with single selenium atoms. The presence of two selenium atoms allows for more complex interactions and reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
56592-97-3 |
|---|---|
Formule moléculaire |
C12H22Se2 |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
(cyclohexyldiselanyl)cyclohexane |
InChI |
InChI=1S/C12H22Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 |
Clé InChI |
LCKGPDJEJUXGTK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[Se][Se]C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)


![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
methanone](/img/structure/B14175047.png)
![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)


![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
